molecular formula C10H7Cl2NO3S B1419419 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride CAS No. 1193387-35-7

2-Chloro-6-methoxyquinoline-5-sulfonyl chloride

Cat. No.: B1419419
CAS No.: 1193387-35-7
M. Wt: 292.14 g/mol
InChI Key: CMYLPXCZBGSNEL-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxyquinoline-5-sulfonyl chloride: is an organic compound with the molecular formula C10H7Cl2NO3S and a molecular weight of 292.14 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a chloro group at the second position, a methoxy group at the sixth position, and a sulfonyl chloride group at the fifth position. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride typically involves the chlorination of 6-methoxyquinoline followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like chlorosulfonic acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
2-Chloro-6-methoxyquinoline-5-sulfonyl chloride serves as a crucial intermediate in the synthesis of more complex organic compounds. Its sulfonyl chloride group allows it to participate in nucleophilic substitution reactions, making it valuable for creating sulfonamide derivatives and other functionalized molecules.

Reactivity and Mechanism
The compound's reactivity is primarily due to its electrophilic sulfonyl chloride group, which can react with various nucleophiles such as amines, alcohols, and thiols. This characteristic is exploited in the development of new chemical entities in pharmaceutical research.

Medicinal Chemistry

Anticancer and Antibacterial Activities
Recent studies have investigated the potential therapeutic applications of derivatives of this compound. For instance, compounds derived from quinoline sulfonamides have shown promising anticancer activities against various cancer cell lines, including human melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) . These studies indicate that modifications to the quinoline structure can enhance biological activity while maintaining low toxicity to normal cells.

Case Study: Synthesis of Anticancer Agents
A series of acetylene derivatives synthesized from 8-hydroxyquinoline-5-sulfonamide demonstrated significant anticancer properties. The most active compound showed efficacy comparable to standard chemotherapeutics like cisplatin . The structure-activity relationship indicated that specific functional groups play a critical role in enhancing biological activity.

Biological Research

Enzyme Mechanism Studies
In biological research, this compound is utilized to study enzyme mechanisms and protein interactions. Its ability to modify specific amino acid residues allows researchers to probe the functional roles of these residues in enzymatic processes.

Potential Diagnostic Tools
The compound's reactivity also opens avenues for developing diagnostic tools that can selectively target biomolecules involved in disease processes. This application is particularly relevant in the context of targeted therapies and precision medicine.

Industrial Applications

Specialty Chemicals Production
In industry, this compound finds use in the production of specialty chemicals and materials. Its versatility as a reagent facilitates the development of novel materials with tailored properties for specific applications .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Examples
Chemical SynthesisBuilding block for complex organic moleculesUsed in nucleophilic substitution reactions
Medicinal ChemistryAnticancer and antibacterial activitiesActive against multiple cancer cell lines
Biological ResearchStudies on enzyme mechanisms and protein interactionsModifies amino acids for functional studies
Industrial ApplicationsProduction of specialty chemicalsFacilitates development of novel materials

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify the structure and function of target molecules, such as proteins, thereby altering their biological activity .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride is unique due to the presence of both the chloro and methoxy groups on the quinoline ring, along with the highly reactive sulfonyl chloride group. This combination of functional groups makes it a versatile compound in various chemical reactions and applications .

Biological Activity

2-Chloro-6-methoxyquinoline-5-sulfonyl chloride is a compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and drug development. This article delves into its chemical properties, mechanisms of action, and various biological applications, supported by data tables and relevant research findings.

This compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₀H₇Cl₂NO₃S
  • Molecular Weight : 292.14 g/mol

The compound features a quinoline core with a chloro group at position 2, a methoxy group at position 6, and a sulfonyl chloride group at position 5. This unique structure contributes to its reactivity and biological activity.

The primary mechanism of action of this compound involves the nucleophilic substitution reactions facilitated by the sulfonyl chloride group. Upon exposure to nucleophiles such as amines or alcohols, it can form sulfonamide or sulfonate derivatives. These modifications can significantly alter the biological activity of target biomolecules, including proteins and peptides .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of quinoline derivatives in models of ischemia. For example, compounds similar to this compound have been tested for their ability to preserve neuronal viability post-ischemic insult. The results indicate that certain derivatives can enhance cell survival significantly compared to control groups .

CompoundConcentration (µM)Cell Viability (%)
NXY-05925088.9
QN2310094.9

Case Studies

  • Ischemic Stroke Model : In a controlled study involving primary neuronal cultures subjected to oxygen-glucose deprivation (OGD), QN23 demonstrated significant neuroprotective effects at concentrations between 100 µM and 250 µM. This suggests that modifications to the quinoline structure can enhance neuroprotection in ischemic conditions .
  • Antimicrobial Activity : Compounds derived from quinoline structures have also been evaluated for their antimicrobial properties against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis. The results indicate varying degrees of effectiveness, highlighting the potential for developing new antimicrobial agents from quinoline derivatives .

Properties

IUPAC Name

2-chloro-6-methoxyquinoline-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO3S/c1-16-8-4-3-7-6(2-5-9(11)13-7)10(8)17(12,14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYLPXCZBGSNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)N=C(C=C2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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